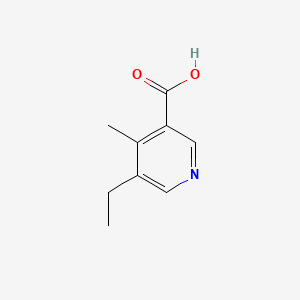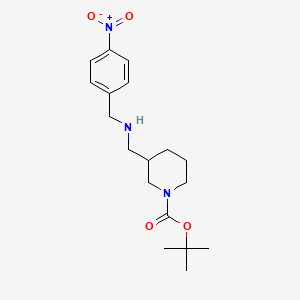
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a nitrobenzylamino group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrobenzylamino Group: This step involves the reaction of the piperidine derivative with 4-nitrobenzylamine under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylamino derivatives.
Aplicaciones Científicas De Investigación
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitrobenzylamino group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((4-aminobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester
- 3-((4-methylbenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for targeted applications.
Propiedades
Número CAS |
1204809-97-1 |
|---|---|
Fórmula molecular |
C18H27N3O4 |
Peso molecular |
349.431 |
Nombre IUPAC |
tert-butyl 3-[[(4-nitrophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-10-4-5-15(13-20)12-19-11-14-6-8-16(9-7-14)21(23)24/h6-9,15,19H,4-5,10-13H2,1-3H3 |
Clave InChI |
PGFHMKMDXLTWKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


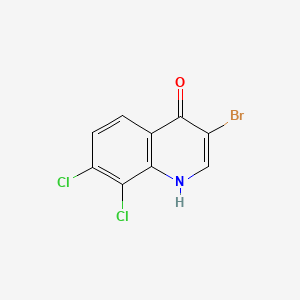
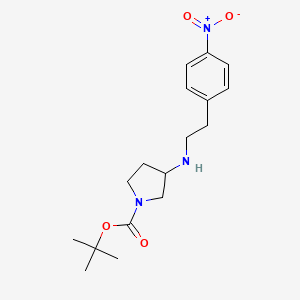
![[16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B598508.png)
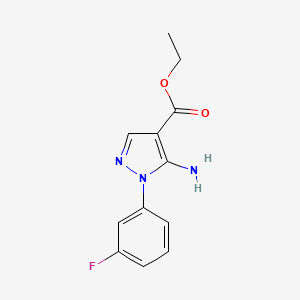
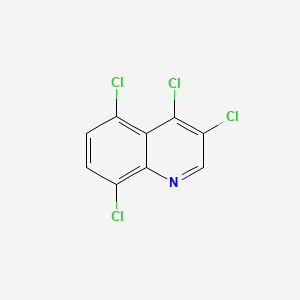
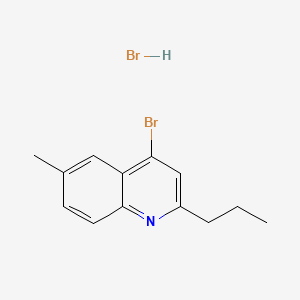
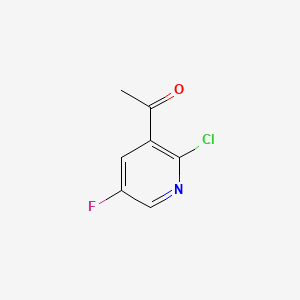
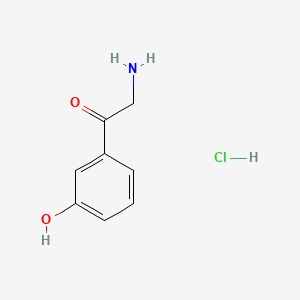
![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B598516.png)
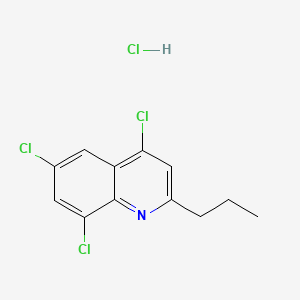
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-(1H-pyrazol-4-yl)-](/img/structure/B598518.png)
![A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester](/img/structure/B598519.png)

